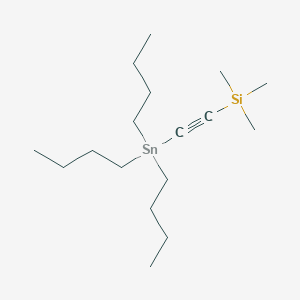

Trimethyl((tributylstannyl)ethynyl)silane

描述

属性

IUPAC Name |

trimethyl(2-tributylstannylethynyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Si.3C4H9.Sn/c1-5-6(2,3)4;3*1-3-4-2;/h2-4H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGOIIPRSFZFFHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36SiSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348660 | |

| Record name | Trimethyl[(tributylstannyl)ethynyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81353-38-0 | |

| Record name | Trimethyl[(tributylstannyl)ethynyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stannane, tributyl[2-(trimethylsilyl)ethynyl]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and purification of Trimethyl((tributylstannyl)ethynyl)silane

An In-depth Technical Guide to the Synthesis and Purification of Trimethyl((tributylstannyl)ethynyl)silane

Abstract: Trimethyl((tributylstannyl)ethynyl)silane is a highly versatile bifunctional reagent in organic synthesis, serving as a cornerstone in palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures.[1][2] Its unique structure, featuring both a silicon-alkyne and a tin-alkyne bond, allows for selective reactivity, primarily at the more labile carbon-tin bond in Stille-type couplings.[2][3] This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of this reagent, designed for researchers and professionals in chemical and pharmaceutical development. The protocols herein are presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a deep understanding of the experimental choices.

Critical Safety Considerations: Handling Organotin Reagents

Before commencing any experimental work, it is imperative to recognize the significant hazards associated with organotin compounds. Tributyltin derivatives are highly toxic by all routes of exposure—inhalation, ingestion, and skin contact—and can affect the central nervous system.[4] They are also environmental hazards, being very toxic to aquatic life.[5]

Mandatory Safety Protocols:

-

Ventilation: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[6]

-

Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a flame-resistant lab coat, and chemical splash goggles with a face shield at all times.[5][6][7]

-

Inert Atmosphere Techniques: The synthesis involves pyrophoric and air-sensitive reagents like butyllithium. All glassware must be flame-dried and all operations performed under an inert atmosphere (Argon or Nitrogen).[6]

-

Waste Disposal: All organotin-contaminated waste, including solvents, glassware rinses, and contaminated PPE, must be segregated into a clearly labeled, dedicated hazardous waste container for proper disposal according to institutional guidelines.[4]

-

Spill Response: In the event of a spill, use an absorbent material to contain it, place the material in a sealed container, and decontaminate the area. Respiratory protection may be necessary for large spills.[4]

Synthesis: Stannylation of Trimethylsilylacetylene

The synthesis of Trimethyl((tributylstannyl)ethynyl)silane proceeds via a two-step, one-pot reaction. The core of the transformation is the deprotonation of a terminal alkyne to form a potent nucleophile (an acetylide), which then displaces a halide from an organotin electrophile.

Reaction Principle and Mechanism

The process begins with the deprotonation of trimethylsilylacetylene using a strong, non-nucleophilic base, typically an organolithium reagent like n-butyllithium (n-BuLi). This generates a lithium acetylide intermediate. This highly reactive species then undergoes a nucleophilic substitution reaction with tributyltin chloride. The lithium acetylide attacks the electrophilic tin atom, displacing the chloride ion to form the new carbon-tin bond and the salt byproduct, lithium chloride.

Visualizing the Synthesis Workflow

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Protocol

This protocol is adapted from established literature procedures.[8]

Table 1: Reagent Quantities

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Density (g/mL) | Volume (mL) |

| Trimethylsilylacetylene | 98.22 | 2.45 g | 25 | 0.695 | 3.53 |

| n-Butyllithium (1.6 M in hexanes) | 64.06 | 1.54 g | 24 | ~0.68 | 14.9 |

| Tributyltin chloride | 325.59 | 7.81 g | 24 | 1.2 | 6.5 |

| Tetrahydrofuran (THF), anhydrous | - | - | - | - | 25 |

Step-by-Step Methodology:

-

Preparation: Flame-dry a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet. Allow the flask to cool to room temperature under a positive pressure of argon.

-

Initial Charge: Add 25 mL of anhydrous tetrahydrofuran (THF) to the flask via syringe. Dissolve 3.53 mL (25 mmol) of trimethylsilylacetylene in the THF.

-

Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Causality: This low temperature is crucial to control the highly exothermic deprotonation reaction and to prevent potential side reactions, such as the attack of butyllithium on the solvent.

-

Deprotonation: Add 14.9 mL (24 mmol) of a 1.6 M solution of n-butyllithium in hexanes dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise significantly. A slight color change or formation of a precipitate may be observed.

-

Stirring: Stir the reaction mixture at -78 °C for 30 minutes. Causality: This allows for the complete formation of the lithium acetylide intermediate.

-

Stannylation: Add 6.5 mL (24 mmol) of tributyltin chloride dropwise to the cold solution.

-

Reaction Completion: Allow the reaction mixture to gradually warm to room temperature while stirring continuously. Let the reaction proceed for 22 hours. Causality: The extended reaction time and gradual warming ensure the reaction goes to completion.

-

Work-up (Initial): After the reaction period, the solvent is removed under reduced pressure using a rotary evaporator. The remaining residue contains the crude product, lithium chloride, and any non-volatile impurities.

Purification: Isolation by Vacuum Distillation

The crude product is a high-boiling liquid, making vacuum distillation the ideal method for purification. This technique lowers the boiling point, preventing thermal decomposition of the organotin compound.

Visualizing the Purification Workflow

Caption: Workflow for the purification by vacuum distillation.

Distillation Protocol

-

Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all joints are properly greased and sealed to maintain a high vacuum.

-

Transfer: Transfer the crude residue from the reaction flask into the distillation flask.

-

Vacuum Application: Carefully apply a vacuum, aiming for a pressure of approximately 0.6 mmHg.

-

Heating: Gently heat the distillation flask using an oil bath.

-

Fraction Collection: Collect the fraction that distills between 100-102 °C at 0.6 mmHg.[8] This is the pure Trimethyl((tributylstannyl)ethynyl)silane.

-

Yield: The expected yield of the transparent, liquid product is approximately 4.84 g (52.2%).[8]

Characterization and Quality Control

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

Table 2: Physical and Spectroscopic Data

| Property | Value |

| Appearance | Transparent Liquid[8] |

| Molecular Formula | C₁₇H₃₆SiSn |

| Molecular Weight | 387.26 g/mol |

| Boiling Point | 100-102 °C @ 0.6 mmHg |

| Refractive Index (n20/D) | 1.488 (lit.) |

| Density | 1.04 g/mL at 25 °C (lit.) |

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum will show characteristic multiplets for the butyl groups on the tin atom and a sharp singlet for the nine equivalent protons of the trimethylsilyl group.

-

¹³C NMR: The carbon spectrum will confirm the presence of the two distinct alkyne carbons and the carbons of the butyl and methyl groups.[9]

-

²⁹Si and ¹¹⁹Sn NMR: These specialized NMR techniques can provide definitive structural confirmation and show characteristic satellites in proton spectra due to coupling.[10]

-

Infrared (IR) Spectroscopy: A characteristic absorption band for the internal alkyne (C≡C) stretch is expected around 2150-2160 cm⁻¹.[11]

-

Mass Spectrometry (MS): GC-MS can be used to confirm the molecular weight and fragmentation pattern of the compound.[9]

Conclusion

The synthesis and purification of Trimethyl((tributylstannyl)ethynyl)silane is a well-established yet hazardous procedure that demands meticulous attention to safety and experimental technique. By following the detailed protocols for inert atmosphere reaction, controlled reagent addition, and high-vacuum distillation, researchers can reliably produce this valuable synthetic building block with high purity. The principles of nucleophilic acetylide chemistry and the practical considerations for handling organometallic reagents outlined in this guide provide a solid foundation for its successful preparation and application in advanced organic synthesis.

References

-

PrepChem. (n.d.). Synthesis of trimethyl[(tributylstannyl)ethynyl]-silane. Retrieved from PrepChem.com. [Link]

-

National Institute for Occupational Safety and Health (NIOSH). (n.d.). ORGANOTIN COMPOUNDS. CDC Stacks. [Link]

-

National Research Council. (2011). Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press. [Link]

-

Del Valle Lab. (n.d.). Standard Operating Procedures: Organotin reagents. [Link]

-

Maleczka, R. E., & Terrell, L. R. (n.d.). SYNTHESIS OF ARYL AND ALKYL ACYLSILANES USING TRIMETHYL(TRIBUTYLSTANNYL)SILANE. Michigan State University Department of Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). Trimethyl((tributylstannyl)ethynyl)silane. PubChem Compound Database. [Link]

-

Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Technical Library. [Link]

-

Holmes, A. B., & Sporikou, C. N. (1987). Trimethylsilylacetylene. Organic Syntheses, 65, 61. [Link]

-

Larson, G. L. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 49(13), 2841-2863. [Link]

-

Royal Society of Chemistry. (n.d.). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Reversible reaction of 1 with trimethylsilylacetylene to form 6. [Link]

-

Gelest. (n.d.). Cross-Coupling Reactions, Silicon-Based. Technical Library. [Link]

-

Thorarensen, A., & Palmgren, A. (2001). Palladium-Catalyzed Coupling of Aryl Halides and (Phenylethynyl)trimethylsilanes. Organic Letters, 3(18), 2843-2845. [Link]

-

Belema, M., et al. (2008). o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent. The Journal of Organic Chemistry, 73(7), 2564–2567. [Link]

-

ResearchGate. (n.d.). Cross-coupling of vinyl(trimethyl)silanes. [Link]

-

PubMed Central. (2023, March 15). Stereoselective C–O silylation and stannylation of alkenyl acetates. [Link]

-

Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

-

ResearchGate. (2018, January 30). What are the peaks in Trimethl(vinyl)silane NMR spectrum?. [Link]

-

Pharmaffiliates. (n.d.). CAS No : 81353-38-0| Chemical Name : Trimethyl[(tributylstannyl)ethynyl]silane. [Link]

-

Home Sunshine Pharma. (n.d.). Trimethyl(2-tributylstannylethynyl)silane CAS 81353-38-0. [Link]

Sources

- 1. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 2. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 5. fishersci.fr [fishersci.fr]

- 6. delvallelab.weebly.com [delvallelab.weebly.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. prepchem.com [prepchem.com]

- 9. Trimethyl((tributylstannyl)ethynyl)silane | C17H36SiSn | CID 639663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

A Technical Guide to the Spectroscopic Characterization of Trimethyl((tributylstannyl)ethynyl)silane

This document provides an in-depth analysis of the key spectroscopic data used to identify and characterize Trimethyl((tributylstannyl)ethynyl)silane (C₁₇H₃₆SiSn), a versatile bifunctional reagent in organic synthesis. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the relationship between the molecular structure and its spectral output.

Introduction and Molecular Structure

Trimethyl((tributylstannyl)ethynyl)silane is a valuable building block in cross-coupling reactions and synthetic chemistry, featuring a trimethylsilyl (TMS) group and a tributylstannyl group at opposite ends of an acetylene linker. This unique structure allows for selective reactivity at either the silicon or tin terminus. Its molecular weight is approximately 387.3 g/mol .[1] The structural formula is (CH₃)₃Si-C≡C-Sn(CH₂CH₂CH₂CH₃)₃.

A clear understanding of its spectroscopic signature is paramount for researchers to verify its purity and confirm its structure during and after synthesis.

Caption: Molecular structure of Trimethyl((tributylstannyl)ethynyl)silane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule in solution. The presence of magnetically active nuclei such as ¹H, ¹³C, ²⁹Si, and ¹¹⁹Sn provides a wealth of information.

The proton NMR spectrum is characterized by distinct signals corresponding to the trimethylsilyl group and the four different methylene/methyl groups of the three butyl chains.

-

Trimethylsilyl (TMS) Protons: A sharp singlet is expected for the nine equivalent protons of the (CH₃)₃Si- group. This signal typically appears far upfield, around δ 0.15 ppm .

-

Tributylstannyl Protons: The protons of the butyl chains will appear as a set of multiplets in the alkane region (approximately δ 0.9 to 1.6 ppm ).

-

The terminal methyl protons (-CH₃) will be a triplet around δ 0.9 ppm .

-

The two internal methylene groups (-CH₂CH₂-) will present as overlapping multiplets around δ 1.3-1.6 ppm .

-

The methylene group directly attached to the tin atom (Sn-CH₂-) will be a triplet further downfield, around δ 0.9-1.1 ppm , and may exhibit satellite peaks due to coupling with tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).

-

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| (CH₃)₃Si - | ~ 0.15 | Singlet (s) |

| Sn-(CH₂CH₂CH₂CH₃ )₃ | ~ 0.9 | Triplet (t) |

| Sn-CH₂ - | ~ 0.9 - 1.1 | Triplet (t) |

| Sn-CH₂CH₂CH₂ CH₃ | ~ 1.3 - 1.6 | Multiplet (m) |

The ¹³C NMR spectrum provides crucial information about the carbon backbone, especially the unique electronic environment of the acetylenic carbons.

-

Acetylenic Carbons: Two distinct signals are expected for the sp-hybridized carbons. The carbon attached to silicon (Si-C ≡) typically appears around δ 115-120 ppm , while the carbon bonded to tin (≡C -Sn) is found further upfield, around δ 90-95 ppm .

-

Trimethylsilyl Carbons: A signal for the methyl carbons of the TMS group is expected at approximately δ 0-1 ppm .

-

Tributylstannyl Carbons: The four distinct carbons of the butyl groups will appear in the upfield region. The carbon directly bonded to tin (Sn-C H₂) is the most downfield of the butyl signals, typically around δ 10-15 ppm . The other carbons appear around δ 13.7 (CH₃) , δ 27.3 (CH₂) , and δ 29.1 (CH₂) ppm .

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| (CH₃ )₃Si- | ~ 0 - 1 |

| Si-C ≡C-Sn | ~ 115 - 120 |

| Si-C≡C -Sn | ~ 90 - 95 |

| Sn-C H₂(CH₂)₂CH₃ | ~ 10 - 15 |

| Sn-CH₂CH₂ CH₂CH₃ | ~ 29.1 |

| Sn-(CH₂)₂CH₂ CH₃ | ~ 27.3 |

| Sn-(CH₂)₃CH₃ | ~ 13.7 |

A self-validating protocol for NMR acquisition ensures reproducibility and accuracy.

Caption: Standardized workflow for NMR data acquisition and processing.

Causality in Experimental Choices:

-

Solvent (CDCl₃): Deuterated chloroform is a standard choice for non-polar organometallic compounds, offering excellent solubility and a clean spectral window.

-

Spectrometer Frequency (400 MHz): This field strength provides sufficient resolution to separate the multiplets of the butyl chains, which is critical for unambiguous assignment.

-

Scan Count: A higher number of scans for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope and its longer relaxation times compared to ¹H.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The most diagnostic feature is the carbon-carbon triple bond stretch.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| C-H stretch (alkyl) | 2850 - 2960 | Strong |

| C≡C stretch | ~ 2070 - 2150 | Medium to Weak |

| Si-CH₃ bend | ~ 1250 | Strong |

| Sn-C stretch | ~ 500 - 600 | Medium |

Expert Insights: The C≡C stretching frequency in silyl- and stannyl-substituted acetylenes is often weak or of medium intensity.[2] The asymmetry induced by the different substituents (Si vs. Sn) makes this band IR-active, whereas a symmetrically substituted alkyne would be IR-inactive. The strong band around 1250 cm⁻¹ is a classic indicator of a Si-(CH₃) group.

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean by wiping it with isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity.

Expected Observations:

-

Molecular Ion (M⁺): The molecular ion peak is often weak or absent in electron ionization (EI) mass spectra due to the lability of the molecule.

-

Isotopic Pattern: A key feature is the characteristic isotopic pattern for tin (Sn), which has multiple stable isotopes. This complex pattern serves as a definitive fingerprint for any tin-containing fragment.

-

Fragmentation: The most common fragmentation pathway is the loss of a butyl radical (•C₄H₉, 57 Da), leading to a prominent peak at m/z 331 (for the main ¹²⁰Sn isotope). This fragment, [M - Bu]⁺, is often the base peak. Further fragmentation can involve the loss of methyl groups from the silicon atom or cleavage of the Sn-C bond. A fragment corresponding to the loss of a tributylstannyl group can also be observed.[1][3]

| m/z (for ¹²⁰Sn, ⁷⁴Ge, ²⁸Si) | Proposed Fragment |

| 388 (and isotopes) | [C₁₇H₃₆SiSn]⁺ (Molecular Ion) |

| 331 (and isotopes) | [M - C₄H₉]⁺ (Base Peak) |

| 291 (and isotopes) | [Sn(C₄H₉)₃]⁺ |

| 97 | [Si(CH₃)₃-C≡C]⁺ |

| 73 | [Si(CH₃)₃]⁺ |

| 57 | [C₄H₉]⁺ |

graph "MS_Fragmentation" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];M [label="[M]⁺˙\nm/z 388"]; M_minus_Bu [label="[M - Bu]⁺\nm/z 331", shape=box, style="rounded,filled", fillcolor="#FBBC05"]; Bu_radical [label="- •C₄H₉", shape=plaintext]; SnBu3 [label="[SnBu₃]⁺\nm/z 291"]; Si_fragment [label="[Me₃Si-C≡C]⁺\nm/z 97"];

M -> M_minus_Bu [label="- •C₄H₉"]; M -> SnBu3 [label="- •C≡CSiMe₃"]; M -> Si_fragment [label="- •SnBu₃"]; }

Caption: Plausible EI fragmentation pathways for the title compound.

-

Sample Preparation: Prepare a dilute solution (~100 ppm) of the compound in a volatile solvent like hexane or ethyl acetate.

-

GC Method:

-

Injector: 250 °C, Split mode (e.g., 50:1).

-

Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Source Temperature: 230 °C.

-

-

Data Analysis: Identify the chromatographic peak for the compound and analyze the corresponding mass spectrum, paying close attention to the [M-Bu]⁺ fragment and the tin isotopic pattern.

References

-

PubChem. Trimethyl((tributylstannyl)ethynyl)silane. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of trimethyl[(tributylstannyl)ethynyl]-silane. [Link]

-

SpectraBase. Trimethyl((tributylstannyl)ethynyl)silane - MS (GC) Spectrum. John Wiley & Sons, Inc. [Link]

-

Pharmaffiliates. Trimethyl[(tributylstannyl)ethynyl]silane. [Link]

-

The Royal Society of Chemistry. N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. [Link]

Sources

An In-Depth Technical Guide to Trimethyl((tributylstannyl)ethynyl)silane: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl((tributylstannyl)ethynyl)silane is a versatile bifunctional organometallic reagent that has found significant utility in organic synthesis, particularly in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, stability, and reactivity. A detailed analysis of its spectroscopic characteristics, safe handling protocols, and applications in cross-coupling reactions is presented to equip researchers and drug development professionals with the essential knowledge for its effective and safe utilization.

Introduction

Trimethyl((tributylstannyl)ethynyl)silane, with the chemical formula C₁₇H₃₆SiSn, is a unique organometallic compound featuring both a trimethylsilyl and a tributylstannyl group attached to an acetylene unit. This structure imparts distinct reactivity to each end of the ethynyl bridge, making it a valuable building block in synthetic chemistry. The presence of the tributyltin moiety allows for facile palladium-catalyzed cross-coupling reactions, such as the Stille coupling, while the trimethylsilyl group can be retained for subsequent transformations or removed under specific conditions. This guide will delve into the fundamental chemical properties and stability considerations of this reagent, providing a framework for its practical application.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Trimethyl((tributylstannyl)ethynyl)silane is provided in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₃₆SiSn | |

| Molecular Weight | 387.27 g/mol | |

| Appearance | Colorless to yellow liquid | |

| Density | 1.055 g/cm³ | |

| Boiling Point | 128-138 °C at 22 mmHg | |

| Refractive Index | 1.475 | |

| Flash Point | 165.9 °C | |

| Solubility | Soluble in organic solvents such as THF, ether, CH₂Cl₂, MeOH, and hexane. Insoluble in water. |

Spectroscopic Characterization

The structural features of Trimethyl((tributylstannyl)ethynyl)silane give rise to a characteristic spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the trimethylsilyl group (a sharp singlet) and the butyl groups of the tributylstannyl moiety (a series of multiplets). The chemical shifts of the butyl protons will be influenced by their proximity to the tin atom.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the trimethylsilyl carbons, the four different carbons of the butyl groups, and the two sp-hybridized carbons of the acetylene unit. The chemical shifts of the acetylenic carbons are particularly informative, with the carbon attached to silicon appearing at a different chemical shift than the carbon bonded to tin.

-

²⁹Si and ¹¹⁹Sn NMR: For more detailed structural elucidation, ²⁹Si and ¹¹⁹Sn NMR spectroscopy can be employed. These techniques provide direct information about the electronic environment of the silicon and tin atoms, respectively.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a useful technique for confirming the molecular weight and purity of Trimethyl((tributylstannyl)ethynyl)silane. The mass spectrum will exhibit the molecular ion peak and characteristic fragmentation patterns arising from the loss of butyl and methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of Trimethyl((tributylstannyl)ethynyl)silane is expected to show a characteristic absorption band for the C≡C triple bond stretch. The position of this band can be influenced by the electronic effects of the silyl and stannyl substituents.

Stability and Handling

General Stability

Organotin compounds, including Trimethyl((tributylstannyl)ethynyl)silane, are generally stable under anhydrous and inert conditions. However, they can be sensitive to light and heat, which can promote degradation. Long-term storage should be in a cool, dark, and dry place, preferably under an inert atmosphere such as argon.

Stability to Air and Moisture

While many organostannanes are stable to both air and moisture, prolonged exposure should be avoided. Hydrolysis of the tin-carbon bond can occur, particularly in the presence of acids or bases, leading to the formation of tributyltin oxide or hydroxide. However, under neutral conditions, the compound shows no significant reaction with water.

Thermal Stability

Elevated temperatures can lead to the decomposition of organotin compounds. The degradation of organotins is generally accelerated by higher temperatures. For synthetic reactions, it is advisable to use the lowest effective temperature to minimize potential side reactions and decomposition.

Decomposition Pathways

The primary decomposition pathway for organotin compounds involves the stepwise cleavage of the tin-carbon bonds. This dealkylation process leads to the formation of less substituted and generally more toxic organotin species, and eventually to inorganic tin. Degradation can be initiated by heat, light, or chemical reagents.

Safe Handling and Storage Protocol

Due to the toxicity of organotin compounds, strict safety precautions must be observed.

-

Engineering Controls: All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area immediately and thoroughly with soap and water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Storage under an inert atmosphere is recommended for long-term stability.

-

Waste Disposal: Dispose of waste materials containing organotin compounds as hazardous waste in accordance with local regulations.

Reactivity and Synthetic Applications

The primary utility of Trimethyl((tributylstannyl)ethynyl)silane lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.

The Stille Coupling Reaction

The Stille reaction involves the coupling of an organostannane with an organic electrophile, typically an aryl or vinyl halide or triflate, in the presence of a palladium catalyst. Trimethyl((tributylstannyl)ethynyl)silane serves as an excellent precursor for the introduction of a protected ethynyl group.

Workflow for a Typical Stille Coupling Reaction:

Caption: A generalized workflow for a Stille cross-coupling reaction.

Mechanism of the Stille Coupling:

The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps:

-

Oxidative Addition: The Pd(0) catalyst reacts with the organic electrophile (R-X) to form a Pd(II) intermediate.

-

Transmetalation: The organostannane transfers its organic group (in this case, the trimethylsilylethynyl group) to the palladium center, displacing the halide. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

The trimethylsilyl group can then be selectively removed using fluoride reagents like tetrabutylammonium fluoride (TBAF) to yield the terminal alkyne, which can be used in further synthetic manipulations.

Conclusion

Trimethyl((tributylstannyl)ethynyl)silane is a highly valuable and versatile reagent in modern organic synthesis. Its bifunctional nature allows for the strategic introduction of a protected ethynyl moiety, which can be further elaborated. A thorough understanding of its chemical properties, stability, and reactivity, coupled with strict adherence to safe handling protocols, is paramount for its successful and safe application in research and development. This guide provides the foundational knowledge to enable scientists to harness the full potential of this powerful synthetic tool.

References

- Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986, 25 (6), 508-524.

-

PubChem. Trimethyl((tributylstannyl)ethynyl)silane. National Center for Biotechnology Information. [Link]

-

Home Sunshine Pharma. Trimethyl(2-tributylstannylethynyl)silane CAS 81353-38-0. [Link]

- Del Valle Lab.

-

National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. [Link].

-

ChemBK. TRIMETHYL(TRIBUTYLSTANNYL)SILANE. [Link]

-

SpectraBase. Trimethyl((tributylstannyl)ethynyl)silane. [Link]

- Maleczka, R. E., Jr.; Gallagher, W. P. SYNTHESIS OF ARYL AND ALKYL ACYLSILANES USING TRIMETHYL(TRIBUTYLSTANNYL)SILANE.

- Huang, J. H.; Matzner, E. Degradation of organotin compounds in organic and mineral forest soils. Environmental Pollution, 2007, 148 (1), 141-148.

-

CDC Stacks. ORGANOTIN COMPOUNDS. [Link]

-

SpectraBase. Trimethyl((tributylstannyl)ethynyl)silane - Optional[MS (GC)] - Spectrum. [Link]

- Larson, G. L. Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 2017, 49 (18), 4005-4024.

-

Ereztech. Tributyl(trimethylsilylethynyl)tin | Trimethyl((tributylstannyl)ethynyl)silane. [Link]

-

Organic Syntheses. trimethylsilylacetylene. [Link]

-

Gelest. Cross-Coupling of Alkynylsilanes. [Link]

-

PrepChem. Synthesis of trimethyl[(tributylstannyl)ethynyl]-silane. [Link]

-

The Royal Society of Chemistry. N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. [Link]

-

Gelest. Cross-Coupling Reactions, Silicon-Based. [Link]

-

The Royal Society of Chemistry. Electronic Supporting Information to Investigations on Non-Classical Siylium Ions and Cyclobutenyl Cations. [Link]

- Li, W.; et al. o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent. The Journal of Organic Chemistry, 2007, 72 (16), 6048-6054.

-

Organic Chemistry Portal. Tris(trimethylsilyl)silane, TTMSS. [Link]

-

ResearchGate. Cross-coupling of vinyl(trimethyl)silanes. [Link]

-

Wikipedia. Trimethylsilylacetylene. [Link]

-

Gelest, Inc. TRIMETHYLSILANE. [Link]

A Guide to the Crystal Structure Analysis of Trimethyl((tributylstannyl)ethynyl)silane: From Synthesis to Structural Elucidation

This technical guide provides a comprehensive overview of the methodologies and considerations for the single-crystal X-ray diffraction analysis of trimethyl((tributylstannyl)ethynyl)silane. Addressed to researchers, scientists, and professionals in drug development and materials science, this document outlines the critical steps from compound synthesis and crystallization to data collection, structure solution, and in-depth analysis. While a definitive crystal structure for this specific compound is not publicly available, this guide furnishes a robust framework for its determination, drawing upon established protocols for organotin and organosilicon compounds.

Introduction: The Significance of Structural Analysis

Trimethyl((tributylstannyl)ethynyl)silane, with the chemical formula C17H36SiSn, is an organometallic compound incorporating both silicon and tin moieties linked by an acetylene bridge.[1][2] Such compounds are of significant interest in organic synthesis and materials science due to their unique electronic and structural properties. A detailed understanding of its three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount for elucidating structure-property relationships, predicting reactivity, and designing novel materials.[3][4] This guide will walk through the theoretical and practical aspects of determining this crucial crystal structure.

Synthesis and Crystallization: The Foundation of a Successful Analysis

A high-quality single crystal is the prerequisite for any successful diffraction experiment. The journey to obtaining such a crystal begins with the synthesis of the target compound.

Synthesis of Trimethyl((tributylstannyl)ethynyl)silane

The synthesis of trimethyl((tributylstannyl)ethynyl)silane can be achieved through the reaction of trimethylsilylacetylene with butyllithium, followed by the addition of tributyltin chloride.[5]

Experimental Protocol:

-

Under an inert atmosphere (e.g., argon), dissolve trimethylsilylacetylene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.

-

Add butyllithium in hexanes dropwise to the cooled solution and stir for 30 minutes to facilitate the formation of the lithium acetylide.

-

Slowly add tributyltin chloride to the reaction mixture.

-

Allow the reaction to gradually warm to room temperature and stir for several hours.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield trimethyl((tributylstannyl)ethynyl)silane as a transparent liquid.[5]

Crystallization Strategies

Obtaining X-ray quality crystals of an oily or liquid compound like trimethyl((tributylstannyl)ethynyl)silane can be challenging. Several techniques can be employed:

-

Slow Evaporation: Dissolving the compound in a suitable volatile solvent (e.g., hexane, pentane, or a mixture of solvents) and allowing the solvent to evaporate slowly in a controlled environment.

-

Solvent Diffusion: A solution of the compound is layered with a miscible solvent in which the compound is less soluble. Slow diffusion of the "poor" solvent into the "good" solvent can induce crystallization at the interface.

-

Cooling: Gradually lowering the temperature of a saturated solution of the compound can lead to the formation of single crystals. This can be performed in a refrigerator or a cryostat for very low temperatures.

-

In-situ Crystallization: For low-melting solids or oils, it may be possible to grow a single crystal directly on the diffractometer at low temperatures using a cryo-cooling apparatus.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[3][4]

Data Collection

Experimental Protocol:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

As the crystal is rotated, the diffracted X-rays are collected by a detector.

-

A complete dataset is collected, which consists of the intensities and positions of thousands of diffraction spots.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure. This process involves several computational steps:

-

Unit Cell Determination: The dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice, are determined from the positions of the diffraction spots.

-

Space Group Determination: The symmetry of the crystal is determined, which is crucial for solving the structure.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to obtain the best possible fit between the observed and calculated diffraction data.

The workflow for single-crystal X-ray diffraction is visualized in the following diagram:

Caption: Logical relationships in crystal structure interpretation.

Expected Structural Features and Data Summary

While the actual crystal structure is yet to be determined, we can anticipate certain features based on the known chemistry of organotin and organosilicon compounds. The tin atom is expected to adopt a tetrahedral geometry, and the Si-C≡C-Sn linkage is likely to be close to linear.

Upon successful analysis, the key crystallographic data would be summarized in a table similar to the one below:

| Parameter | Expected Value/Range |

| Chemical Formula | C17H36SiSn |

| Formula Weight | 387.26 g/mol |

| Crystal System | To be determined |

| Space Group | To be determined |

| a, b, c (Å) | To be determined |

| α, β, γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Calculated Density (g/cm³) | To be determined |

| R-factor | < 0.05 |

| Goodness-of-fit | ~1.0 |

Conclusion

The determination of the crystal structure of trimethyl((tributylstannyl)ethynyl)silane is a crucial step in understanding its chemical and physical properties. This guide has provided a comprehensive roadmap for researchers to follow, from the initial synthesis and crystallization to the final interpretation of the structural data. The insights gained from such an analysis will undoubtedly contribute to the advancement of organometallic chemistry and materials science.

References

-

PrepChem.com. Synthesis of trimethyl[(tributylstannyl)ethynyl]-silane [Formula [IV]: Y=trimethylsilyl, Z=butyl]. Available from: [Link]

-

PubMed. Synthesis, characterization and crystal structure of organotin(IV) N-butyl-N-phenyldithiocarbamate compounds and their cytotoxicity in human leukemia cell lines. Available from: [Link]

-

ResearchGate. Synthesis, X-ray diffraction analysis and nonlinear optical properties of hexacoordinated organotin compounds derived from Schiff bases. Available from: [Link]

-

PubChem. Trimethyl((tributylstannyl)ethynyl)silane. Available from: [Link]

-

MSU Chemistry. SYNTHESIS OF ARYL AND ALKYL ACYLSILANES USING TRIMETHYL(TRIBUTYLSTANNYL)SILANE. Available from: [Link]

-

Pharmaffiliates. Trimethyl[(tributylstannyl)ethynyl]silane. Available from: [Link]

-

PubChem. Trimethyl(tributylstannyl)silane. Available from: [Link]

-

Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link]

-

UBC Library Open Collections. High resolution MMR of organotin compounds and ESR study of X-ray irradiated organic single crystals. Available from: [Link]

-

MDPI. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Available from: [Link]

-

PubChem. trimethyl-[(Z)-1-tributylstannylhept-1-enyl]silane. Available from: [Link]

- Scientific Laboratory Supplies. Trimethyl[(tributylstannyl)eth. Available from: https://www.scientificlabs.co.uk/product/trc-t797575-1g

-

PubChem. trimethyl-[(E)-1-tributylstannyloct-1-enyl]silane. Available from: [Link]

-

Ereztech. Tributyl(trimethylsilylethynyl)tin. Available from: [Link]

Sources

The Synthetic Cornerstone: A Technical Guide to Trimethyl[(tributylstannyl)ethynyl]silane (CAS 81353-38-0)

For researchers, medicinal chemists, and professionals in drug development, the strategic construction of complex molecular architectures is a daily imperative. The deliberate and precise formation of carbon-carbon bonds underpins the synthesis of novel therapeutics and advanced materials. Within the armamentarium of the synthetic chemist, palladium-catalyzed cross-coupling reactions represent a class of unparalleled power and versatility. This guide provides an in-depth technical overview of Trimethyl[(tributylstannyl)ethynyl]silane (CAS No. 81353-38-0), a key bifunctional reagent enabling the strategic introduction of a protected ethynyl moiety, primarily through the Stille cross-coupling reaction.

This document moves beyond a simple recitation of facts, offering insights into the causality behind its synthesis, handling, and application. The protocols described are designed to be self-validating, grounded in established chemical principles to ensure both safety and experimental success.

Core Identity and Physicochemical Profile

Trimethyl[(tributylstannyl)ethynyl]silane is a unique organometallic compound featuring two distinct, orthogonally reactive sites: a tributylstannyl group and a trimethylsilyl-protected acetylene. This dual nature is the very source of its synthetic utility.

-

IUPAC Name: trimethyl[2-(tributylstannyl)ethynyl]silane[1]

-

Synonyms: 1-Tributylstannyl-2-trimethylsilylacetylene, (Trimethylsilylethynyl)tributylstannane, Tributyl(trimethylsilylethynyl)tin[2]

-

Molecular Formula: C₁₇H₃₆SiSn[2]

-

Appearance: Colorless to light yellow clear liquid[2]

The physical properties of this reagent are critical for its practical handling and reaction setup. Being a high-boiling liquid, it is readily dispensed by volume, but its purification requires vacuum distillation.

| Property | Value | Source(s) |

| CAS Number | 81353-38-0 | [1] |

| Molecular Weight | 387.27 g/mol | [1] |

| Density | ~1.055 g/cm³ | [2] |

| Boiling Point | 128-138°C at 2.2 mmHg | [2] |

| Refractive Index | ~1.475 | [2] |

| Storage Temperature | Inert atmosphere, Room Temperature |

Synthesis and Mechanism: A Step-by-Step Protocol

The synthesis of Trimethyl[(tributylstannyl)ethynyl]silane is a classic example of nucleophilic substitution at a tin center. The causality is straightforward: deprotonation of a terminal alkyne generates a potent nucleophile (an acetylide), which then displaces a halide from an electrophilic organotin species.

Experimental Protocol: Synthesis of Trimethyl[(tributylstannyl)ethynyl]silane[3]

This protocol is adapted from established literature procedures and should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Materials:

-

Trimethylsilylacetylene (TMSA)

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride (Bu₃SnCl)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Acetylide Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel under an Argon atmosphere, dissolve trimethylsilylacetylene (1.05 eq) in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.

-

Deprotonation: Add n-Butyllithium (1.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70°C. Stir the resulting milky white suspension for 30-60 minutes at -78°C. This step generates the lithium trimethylsilylacetylide, the key nucleophile.

-

Stannylation: Add tributyltin chloride (1.0 eq) dropwise to the acetylide suspension. The highly nucleophilic acetylide attacks the electrophilic tin atom, displacing the chloride.

-

Warm-up and Quench: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction can be monitored by TLC for the consumption of Bu₃SnCl.

-

Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or hexanes (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield the final product as a clear liquid.[3]

Application in Drug Development: The Stille Cross-Coupling

The primary value of Trimethyl[(tributylstannyl)ethynyl]silane lies in its role as a coupling partner in the Stille reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between an organostannane and an organic electrophile (typically a halide or triflate).[4][5] The reaction is renowned for its tolerance of a wide array of functional groups, making it exceptionally suitable for the late-stage modification of complex molecules and the total synthesis of natural products.[6]

The bifunctional nature of CAS 81353-38-0 allows for a two-stage synthetic sequence. First, the tributylstannyl group reacts in a Stille coupling, attaching the trimethylsilyl-protected ethynyl group to a molecular scaffold. Subsequently, the trimethylsilyl (TMS) protecting group can be selectively removed under mild conditions (e.g., with a fluoride source like TBAF or mild acid) to reveal a terminal alkyne. This terminal alkyne is then available for a host of further transformations, including Sonogashira couplings, click chemistry, or conversion to other functional groups.

Representative Protocol: Stille Coupling of an Aryl Iodide

This protocol illustrates a general procedure for using CAS 81353-38-0 to synthesize an arylalkyne, a common structural motif in medicinal chemistry.

Materials:

-

Aryl iodide (1.0 eq)

-

Trimethyl[(tributylstannyl)ethynyl]silane (1.2 eq)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

-

Anhydrous, degassed solvent (e.g., Toluene or DMF)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add the aryl iodide and the palladium catalyst. Evacuate and backfill the flask with Argon three times.

-

Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the Trimethyl[(tributylstannyl)ethynyl]silane.

-

Reaction: Heat the mixture (typically 80-110°C) and monitor by TLC or LC-MS. The reaction involves the oxidative addition of the aryl iodide to the Pd(0) center, followed by transmetalation with the organostannane and subsequent reductive elimination to form the product.[4]

-

Work-up: Upon completion, cool the reaction to room temperature. A common method to remove the tin byproduct is to add a solution of potassium fluoride (KF) in methanol and stir vigorously. The resulting tributyltin fluoride is often insoluble and can be removed by filtration through celite.

-

Purification: The filtrate is concentrated and purified by flash column chromatography on silica gel to yield the TMS-protected arylalkyne.

Safety, Handling, and Waste Management: A Mandate for Caution

Authoritative Grounding: The high toxicity of organotin compounds is well-documented and necessitates stringent safety protocols. The primary hazards are acute toxicity upon ingestion, inhalation, or skin contact, and potential for long-term organ damage with repeated exposure.[7]

Core Safety Directives

-

Engineering Controls: All manipulations involving Trimethyl[(tributylstannyl)ethynyl]silane must be conducted within a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Double-gloving with nitrile gloves is mandatory. For extended operations, heavy-duty gloves should be considered.

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.

-

-

Storage: Store in a tightly sealed container under an inert atmosphere (Argon is preferable). The storage area should be cool, dry, and well-ventilated, away from strong oxidizing agents.

Emergency Procedures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Spill Management: For small spills, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. The area should then be decontaminated. Do not use combustible materials like paper towels to absorb the initial spill.

Waste Disposal and Decontamination

The disposal of organotin waste is a critical, often overlooked, aspect of its use. Due to their environmental toxicity, organotin compounds must not be discharged into drains.

-

Waste Streams: All liquid and solid waste containing this reagent must be collected in a dedicated, clearly labeled hazardous waste container. This includes reaction residues, contaminated solvents, and disposable materials.

-

Glassware Decontamination: A common and effective method for decontaminating glassware is to rinse it with a small amount of solvent into the waste container, followed by soaking in a basic potassium permanganate solution or a 10% bleach solution overnight. This oxidizes the tin species to less toxic inorganic tin oxides.

By understanding the fundamental properties, synthesis, and reactivity of Trimethyl[(tributylstannyl)ethynyl]silane, and by adhering strictly to the outlined safety and handling protocols, researchers can safely and effectively leverage this powerful reagent to advance the frontiers of drug discovery and materials science.

References

-

PrepChem. Synthesis of trimethyl[(tributylstannyl)ethynyl]-silane [Formula [IV]: Y=trimethylsilyl, Z=butyl]. Available at: [Link]

-

Wikipedia. Stille reaction. Available at: [Link]

- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.

-

ResearchGate. Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. Available at: [Link]

-

PubChem. Trimethyl((tributylstannyl)ethynyl)silane. National Center for Biotechnology Information. Available at: [Link]

-

Wiley-VCH. 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Available at: [Link]

-

University of Windsor. The Mechanisms of the Stille Reaction. Available at: [Link]

-

ResearchGate. Photocatalytic Tricyclization of Enediynes for the Synthesis of Chromenoquinolines in Continuous Flow. Available at: [Link]

-

Scribd. TCI 2024 Terminal Alkyne Catalog. Available at: [Link]

-

Gelest, Inc. Silicon-Based Cross-Coupling Reagents. Available at: [Link]

-

Scribd. Click Chemistry. Available at: [Link]

Sources

- 1. Trimethyl((tributylstannyl)ethynyl)silane | C17H36SiSn | CID 639663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-TRIBUTYLSTANNYL-2-TRIMETHYLSILYLACETYLENE, CasNo.81353-38-0 Shanghai Massive Chemical Technology Co., Ltd. China (Mainland) [massive.lookchem.com]

- 3. prepchem.com [prepchem.com]

- 4. Stille reaction - Wikipedia [en.wikipedia.org]

- 5. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Trimethyl(tributylstannyl)silane 97 17955-46-3 [sigmaaldrich.com]

The Advent of Alkynylstannanes: A Cornerstone in Modern Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery and development of alkynylstannanes represent a pivotal advancement in the field of organic synthesis. These organometallic reagents, characterized by a direct carbon-tin bond to an alkynyl moiety, have emerged as indispensable tools for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the historical context surrounding the discovery of alkynylstannanes, their synthesis, and their profound impact on synthetic chemistry, particularly through the advent of the Stille cross-coupling reaction. By delving into the underlying principles and experimental considerations, this document aims to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize these powerful reagents in their synthetic endeavors.

The Genesis of Organotin Chemistry: A Historical Perspective

The journey into the world of organotin chemistry began in 1849 with the pioneering work of Edward Frankland, who first isolated diethyltin diiodide.[1][2] However, it was the subsequent development of Grignard reagents that truly unlocked the potential for creating stable tin-carbon bonds, paving the way for a rapid expansion of the field in the 20th century.[3] Early research in organotin chemistry was largely driven by industrial applications, with organotin compounds finding use as PVC stabilizers, biocides, and agrochemicals.[1][2] Key figures such as Krause in Germany, Kraus in the United States, and Kozeshkov in Russia were instrumental in advancing the fundamental understanding of these compounds during this period.[1][2]

A significant breakthrough in the structural understanding of organotin compounds came in the early 1960s with the discovery that the tin atom could expand its coordination number beyond the typical four, leading to the characterization of five-coordinate triorganotin halide complexes.[1][2] This fundamental understanding of the structure and reactivity of organotin compounds laid the groundwork for their eventual application in more sophisticated chemical transformations.

The Emergence of Alkynylstannanes in Synthesis

While various organostannanes were being explored, the unique potential of alkynylstannanes as versatile building blocks in organic synthesis began to be recognized. The presence of the carbon-tin bond, which is sufficiently covalent to ensure stability and allow for purification by standard laboratory techniques like chromatography, yet reactive enough to undergo transmetalation with transition metal catalysts, made them particularly attractive.

The true paradigm shift in the application of organostannanes, and specifically alkynylstannanes, came with the advent of palladium-catalyzed cross-coupling reactions.

The Stille Reaction: A Revolution in Carbon-Carbon Bond Formation

The palladium-catalyzed cross-coupling of organotin compounds with organic halides or triflates, now widely known as the Stille reaction, was a monumental breakthrough in synthetic organic chemistry.[4] This reaction, developed by the American chemist John Kenneth Stille, provided a powerful and general method for the formation of carbon-carbon bonds under mild and neutral conditions.[5][6][7][8]

The seminal work in this area can be traced back to the late 1970s. In 1976, Colin Eaborn reported the first example of a palladium-catalyzed coupling of aryl halides with organotin reagents.[9] Shortly after, in 1977, Toshihiko Migita and his group published their work on the coupling of acyl chlorides with alkyl-tin reagents.[9] These early discoveries laid the foundation for what would become one of the most important name reactions in organic chemistry. John K. Stille, in collaboration with David Milstein, further advanced and popularized this methodology, leading to its widespread adoption in the synthetic community.[5]

The Stille reaction's remarkable functional group tolerance allows for its application late in a synthetic sequence, a crucial advantage in the total synthesis of complex natural products.[4][10]

The Catalytic Cycle of the Stille Reaction

The mechanism of the Stille reaction has been extensively studied and is generally understood to proceed through a catalytic cycle involving a palladium(0) species.[9][11] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic electrophile (R¹-X), forming a Pd(II) intermediate.

-

Transmetalation: The organostannane (R²-SnR₃) then reacts with the Pd(II) complex in the rate-determining step, transferring the R² group to the palladium center and forming a new Pd(II) intermediate.

-

Reductive Elimination: This intermediate then undergoes reductive elimination to form the desired carbon-carbon bond (R¹-R²) and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Sources

- 1. lupinepublishers.com [lupinepublishers.com]

- 2. lupinepublishers.com [lupinepublishers.com]

- 3. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 4. Migita-Kosugi-Stille Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Stille Symposium History – Department of Chemistry | CSU [chem.colostate.edu]

- 7. John Kenneth Stille - Wikipedia [en.wikipedia.org]

- 8. John K. Stille Symposium – Department of Chemistry | CSU [chem.colostate.edu]

- 9. Stille reaction - Wikipedia [en.wikipedia.org]

- 10. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 11. chemtube3d.com [chemtube3d.com]

An In-depth Technical Guide to Safety Precautions and Handling of Organotin Compounds

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety precautions and handling guidelines for organotin compounds. As a class of chemicals with significant utility in research and development, their inherent toxicity necessitates a robust understanding and implementation of stringent safety protocols. This document moves beyond a simple checklist, offering a scientifically grounded framework for risk assessment and control to ensure the well-being of laboratory personnel and the integrity of research.

Understanding the Hazard: Toxicological Profile of Organotin Compounds

Organotin compounds are a diverse class of organometallic chemicals characterized by at least one tin-carbon bond.[1] Their biological activity and toxicity are highly dependent on the number and nature of the organic substituents attached to the tin atom.

Toxicity Classification:

The toxicity of organotin compounds generally follows this trend, with tri-substituted organotins being the most hazardous:

-

Tri-substituted (R3SnX): These are the most toxic class of organotins.[2] Compounds like trimethyltin and triethyltin are potent neurotoxins, while tributyltin (TBT) and triphenyltin (TPT) are known immunotoxins.[3][4] Their use in applications like anti-fouling paints has been restricted due to severe environmental and health impacts.[5][6][7]

-

Di-substituted (R2SnX2): These compounds are generally less toxic than their tri-substituted counterparts but still pose significant health risks, including immunotoxicity.[3][8] They are commonly used as heat stabilizers in PVC plastics.[5][7]

-

Mono-substituted (RSnX3): This class exhibits the lowest toxicity among the organotins and has limited biocidal activity.[2]

-

Tetra-substituted (R4Sn): While less toxic than tri-substituted forms, they can be metabolized in the body to the more toxic tri-substituted compounds.[4]

Routes of Exposure and Health Effects:

Exposure to organotin compounds can occur through inhalation, ingestion, and dermal contact.[9][10] It is crucial to recognize that dermal absorption can be a significant route of occupational exposure.[3]

-

Acute Exposure: High-level, short-term exposure can lead to skin and eye irritation, respiratory distress, gastrointestinal issues (nausea, vomiting), and severe neurological problems.[9][11] In some cases, neurological symptoms have persisted for years after the initial poisoning.[3][9] Fatalities have been reported following acute exposure to high concentrations.[11]

-

Chronic Exposure: Long-term exposure can damage the central nervous system and the immune system.[12] Animal studies suggest potential reproductive and developmental harm, though this is not conclusively established in humans.[3][9]

The Hierarchy of Controls: A Framework for Safety

The most effective approach to mitigating the risks associated with organotin compounds is to follow the hierarchy of controls. This framework prioritizes the most effective and reliable control measures.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

2.1. Elimination and Substitution

Before using an organotin compound, a thorough risk assessment should be conducted to determine if a less hazardous alternative could be employed to achieve the desired scientific outcome. While not always feasible, this is the most effective way to eliminate the hazard.

2.2. Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate personnel from the hazard. For all work involving organotin compounds, the following are mandatory:

-

Fume Hoods: All manipulations of organotin compounds must be performed inside a certified chemical fume hood to prevent the inhalation of vapors, dusts, or mists.[12] The sash should be kept as low as possible.[12]

-

Ventilation Systems: Laboratory ventilation should be designed to prevent the accumulation or recirculation of organotin contaminants in the workplace.[13] These systems require regular maintenance and performance verification.[13]

-

Glove Boxes: For highly toxic or air-sensitive organotin compounds, the use of a glove box provides an additional layer of containment.

2.3. Administrative Controls: Safe Work Practices

Administrative controls are the policies and procedures that guide safe work.

-

Designated Areas: All work with organotin compounds should be restricted to a clearly marked, designated area within the laboratory.[12]

-

Standard Operating Procedures (SOPs): Detailed, compound-specific SOPs must be developed and strictly followed. These should cover every aspect of the workflow, from preparation to disposal.

-

Training: All personnel handling organotin compounds must receive comprehensive training on their hazards, safe handling procedures, emergency protocols, and waste disposal requirements before commencing any work.[12][14]

-

Personal Hygiene: Smoking, eating, and drinking are strictly prohibited in areas where organotins are handled.[13] Hands must be washed thoroughly with soap and water after handling these compounds and before leaving the laboratory.[13]

2.4. Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be relied upon as the sole means of protection. It is the last line of defense after engineering and administrative controls have been implemented.

| PPE Item | Specification and Rationale |

| Gloves | Chemically resistant gloves are mandatory.[12] Given that some organotins can penetrate standard laboratory gloves, it is crucial to consult glove manufacturer compatibility charts. Double-gloving is often recommended. |

| Eye Protection | Chemical safety goggles or a face shield in combination with goggles must be worn at all times to protect against splashes.[12][13] |

| Lab Coat | A flame-retardant or cotton lab coat should be worn and kept buttoned.[12] This coat should be dedicated to organotin work and laundered professionally. It should not be taken home. |

| Respiratory Protection | Typically not required when working in a properly functioning fume hood. However, a respirator may be necessary during spill cleanup or in the event of a ventilation failure.[8][13] NIOSH provides specific recommendations for respirator types based on airborne concentrations.[15] |

Standard Operating Protocol: Handling Organotin Compounds

The following protocol outlines the essential steps for safely handling organotin compounds in a laboratory setting.

3.1. Preparation and Pre-Handling

-

Review Safety Data Sheet (SDS): Before any new procedure, thoroughly review the SDS for the specific organotin compound.

-

Designate Work Area: Cordon off and label the designated work area within the fume hood.

-

Assemble Materials: Ensure all necessary equipment, reagents, and waste containers are inside the fume hood before starting.

-

Don PPE: Put on all required PPE as specified in the table above.

3.2. Handling Air-Sensitive Organotins (e.g., Tributyltin Hydride)

Many organotin reagents are air-sensitive and may react with water to produce flammable gas.[12]

-

Use Dry Glassware: All glassware must be flame-dried or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[12]

-

Inert Atmosphere Transfer: Use Sure/Seal™ bottles and transfer the reagent using a dry syringe and needle under an inert atmosphere.[12]

-

Quenching: After the reaction is complete, any residual reactive organotin hydride should be carefully quenched. This is often done by slowly adding a proton source like isopropanol.

3.3. Post-Handling and Storage

-

Secure Containers: Tightly close all containers of organotin compounds when not in use.[13]

-

Proper Storage: Store in a well-ventilated, designated area away from strong oxidizers.[13]

-

Labeling: All containers must be clearly labeled with the chemical name and associated hazards.[13]

Emergency Procedures: Spill and Exposure Management

Prompt and correct response to emergencies is critical to minimizing harm.

4.1. Spill Management Protocol

Caption: Workflow for responding to an organotin compound spill.

For a small, contained spill inside a fume hood:

-

Alert Personnel: Inform others in the lab.

-

Containment: Use an absorbent material or spill pillow to absorb the liquid. For solids, carefully sweep them up.[8]

-

Collection: Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[8]

-

Decontamination: Clean the spill area following the decontamination protocol in Section 5.

For a large spill or any spill outside of a fume hood:

-

Evacuate: Immediately evacuate the area.

-

Isolate: Close the doors and prevent entry.

-

Notify: Contact your institution's Environmental Health and Safety (EHS) department or emergency services immediately. Do not attempt to clean it up yourself.

4.2. First Aid for Exposure

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[8][13] Seek immediate medical attention.

-

Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8][13] Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air.[8] If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Decontamination and Waste Disposal

Proper decontamination and disposal are critical to prevent cross-contamination and environmental release.

5.1. Protocol for Glassware and Equipment Decontamination

Residual organotin compounds can be difficult to remove and may interfere with future experiments or pose an exposure risk.

-

Initial Rinse: In a fume hood, rinse the glassware with an appropriate organic solvent (e.g., toluene or hexanes) to remove the bulk of the organotin residue.[12] Collect this rinse as hazardous waste.

-

Oxidative Treatment: Immerse the glassware in a container of commercial bleach (sodium hypochlorite solution) or a 10% hydrogen peroxide solution overnight.[16][17] This oxidizes the organotin compounds to less toxic tin oxides.[16]

-

Final Cleaning: After the oxidative soak, rinse the glassware thoroughly with water and then wash using standard laboratory procedures (e.g., with a laboratory detergent).

5.2. Waste Disposal

All organotin waste is considered hazardous and must be disposed of accordingly.

-

Waste Streams: Maintain separate, clearly labeled waste containers for:

-

Solid waste (contaminated gloves, paper towels, absorbent materials).

-

Liquid waste (reaction mixtures, solvent rinses).

-

-

Container Management: Waste containers must be kept sealed and stored in a designated secondary containment area.[1]

-

Disposal: All waste must be disposed of through your institution's hazardous waste management program.[8][14][18] Do not pour organotin waste down the drain or dispose of it in regular trash.[1]

Occupational Exposure Limits

Regulatory bodies have established exposure limits to protect workers. Adherence to the handling guidelines in this document is designed to keep exposures well below these limits.

| Agency | Exposure Limit (Time-Weighted Average) |

| OSHA (PEL) | 0.1 mg/m³ (as Sn)[9][15] |

| NIOSH (REL) | 0.1 mg/m³ (as Sn)[9][13] |

| ACGIH (TLV) | 0.1 mg/m³ (as Sn)[19] |

Note: These limits apply to all organotin compounds, measured as tin.

Conclusion

Organotin compounds are valuable tools in research and development, but their safe use is paramount. By understanding their toxicological properties and rigorously applying the hierarchy of controls—from engineering solutions and administrative procedures to the correct use of personal protective equipment—researchers can mitigate the associated risks. The protocols outlined in this guide provide a framework for establishing a culture of safety, ensuring that scientific advancement does not come at the cost of personal health or environmental integrity.

References

- 1. epa.nsw.gov.au [epa.nsw.gov.au]

- 2. Organo-tin compounds - DCCEEW [dcceew.gov.au]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. toxicfreefuture.org [toxicfreefuture.org]

- 6. rivm.nl [rivm.nl]

- 7. ec.europa.eu [ec.europa.eu]

- 8. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 9. PUBLIC HEALTH STATEMENT - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. HEALTH EFFECTS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. delvallelab.weebly.com [delvallelab.weebly.com]

- 13. stacks.cdc.gov [stacks.cdc.gov]

- 14. Code of practice: management of tetrabutyltin - Canada.ca [canada.ca]

- 15. CDC - NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn) [cdc.gov]

- 16. reddit.com [reddit.com]

- 17. echemi.com [echemi.com]

- 18. fishersci.fr [fishersci.fr]

- 19. TIN, ORGANIC COMPOUNDS (as Sn) | Occupational Safety and Health Administration [osha.gov]

The Solubility Profile of Trimethyl((tributylstannyl)ethynyl)silane: A Technical Guide for the Research Scientist

Introduction

Trimethyl((tributylstannyl)ethynyl)silane, a bifunctional organometallic reagent, is a cornerstone in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Stille coupling.[1][2] Its utility in the formation of carbon-carbon bonds is unparalleled, enabling the synthesis of complex molecular architectures. However, the successful application of this reagent is fundamentally dependent on its behavior in solution. This technical guide provides an in-depth analysis of the solubility of trimethyl((tributylstannyl)ethynyl)silane in common organic solvents, offering both theoretical insights and practical guidance for researchers, scientists, and professionals in drug development.

Physicochemical Properties at a Glance

A foundational understanding of the physical properties of trimethyl((tributylstannyl)ethynyl)silane is essential for predicting its solubility and ensuring proper handling.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₃₆SiSn | [3] |

| Molecular Weight | 387.26 g/mol | [3] |

| Appearance | Colorless to yellow liquid | |

| Density | 1.04 g/mL at 25 °C | |

| Boiling Point | 102-103 °C at 0.5 mmHg | |

| Refractive Index | n20/D 1.488 |

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another. For trimethyl((tributylstannyl)ethynyl)silane, its molecular structure is the primary determinant of its solubility characteristics.